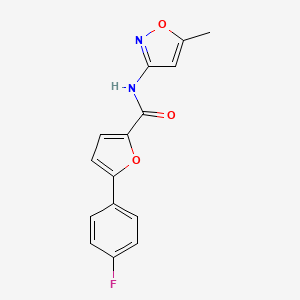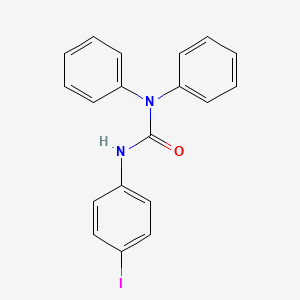![molecular formula C15H11BrO3 B12129323 Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate](/img/structure/B12129323.png)
Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate is an organic compound with the molecular formula C15H11BrO3 It is a derivative of naphthofuran, a fused aromatic system, and contains a bromine atom and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate typically involves the bromination of naphthofuran followed by esterification. A common synthetic route includes:
Bromination: Naphthofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Esterification: The brominated naphthofuran is then reacted with methyl chloroacetate in the presence of a base like potassium carbonate to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Reduction: Conversion of the ester group to an alcohol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Investigated for its properties in the development of new materials.
Biological Studies: Used in studies to understand its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate depends on its interaction with molecular targets. It can act as a ligand, binding to specific proteins or enzymes, thereby modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2-chloronaphtho[2,1-b]furan-1-yl)acetate
- Methyl (2-fluoronaphtho[2,1-b]furan-1-yl)acetate
- Methyl (2-iodonaphtho[2,1-b]furan-1-yl)acetate
Uniqueness
Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in specific substitution reactions that are not possible with other halogens, providing distinct pathways for chemical modifications.
This compound’s unique structural features and reactivity make it a valuable tool in various fields of research and industry.
Eigenschaften
Molekularformel |
C15H11BrO3 |
|---|---|
Molekulargewicht |
319.15 g/mol |
IUPAC-Name |
methyl 2-(2-bromobenzo[e][1]benzofuran-1-yl)acetate |
InChI |
InChI=1S/C15H11BrO3/c1-18-13(17)8-11-14-10-5-3-2-4-9(10)6-7-12(14)19-15(11)16/h2-7H,8H2,1H3 |
InChI-Schlüssel |
ACYAEXAHQINSEK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C(OC2=C1C3=CC=CC=C3C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12129247.png)
![(2Z)-6-[(4-chlorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12129251.png)
![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12129254.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129255.png)



![N-(2-methylphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12129280.png)
![1-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-phenylurea](/img/structure/B12129285.png)
![Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12129290.png)

![3-[(3-Bromophenyl)methylthio]-5-(4-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129313.png)

